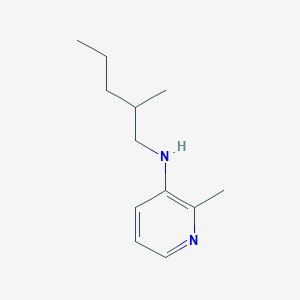
2-Methyl-N-(2-methylpentyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(2-methylpentyl)pyridin-3-amine is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylpentyl)pyridin-3-amine can be challenging due to its sterically hindered structure. One innovative method involves hydroamination, a process reported by Baran and coworkers . This method provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Industrial Production Methods
. These suppliers provide the compound for research purposes, indicating that it is produced on a scale sufficient to meet research demands.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methylpentyl)pyridin-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the amine group, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-Methyl-N-(2-methylpentyl)pyridin-3-amine has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those containing hindered amine motifs.
Material Science: It can be used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-methylpentyl)pyridin-3-amine involves its interaction with molecular targets and pathways in organic synthesis and medicinal chemistry . The compound’s sterically hindered structure allows it to act as a unique building block, facilitating the creation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-N-(2-methylpentyl)pyridin-3-amine include:
Uniqueness
This compound is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and drug candidates .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-methyl-N-(2-methylpentyl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-4-6-10(2)9-14-12-7-5-8-13-11(12)3/h5,7-8,10,14H,4,6,9H2,1-3H3 |
InChI Key |
PRVDYNDIXLJJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1=C(N=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





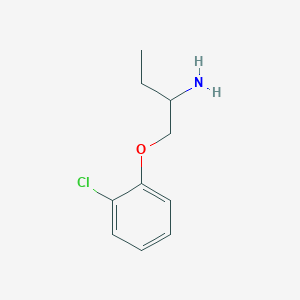
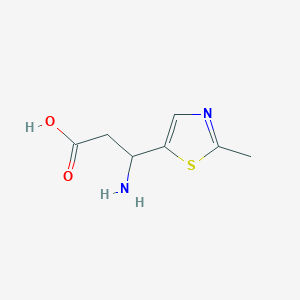
![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)
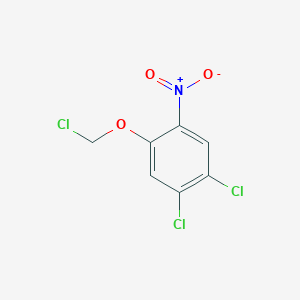
![2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13248808.png)
![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

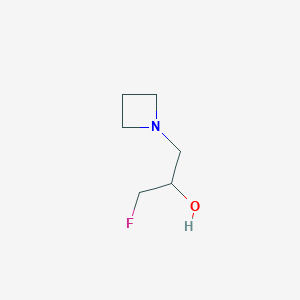
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)
amine](/img/structure/B13248833.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)
